2-((Methoxymethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core with a methoxymethylthio substituent Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole.
Thioether Formation: The benzimidazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the methoxymethylthio derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxymethylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives without the methoxymethylthio group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Pathways: It may interfere with cellular pathways involved in cell division and growth, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Lacks the methoxymethyl group, making it less soluble in organic solvents.
2-(Methylthio)benzimidazole: Similar structure but without the methoxy group, affecting its reactivity and biological activity.
2-(Ethoxymethylthio)benzimidazole: Contains an ethoxy group instead of a methoxy group, influencing its chemical properties.
Uniqueness
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the methoxymethylthio group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(methoxymethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
HAJFYQAWOYHPOO-UHFFFAOYSA-N |
Canonical SMILES |
COCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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